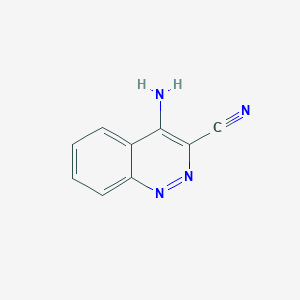

4-Aminocinnoline-3-carbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminocinnoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)6-3-1-2-4-7(6)12-13-8/h1-4H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULBBOZCOBYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63924-09-4 | |

| Record name | 4-aminocinnoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminocinnoline 3 Carbonitrile and Its Analogs

Classical Approaches to the Cinnoline (B1195905) Core

The foundational methods for constructing the cinnoline ring system have historically relied on cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical strategies, while effective, often require harsh reaction conditions.

Diazotization Reactions in Cinnoline Synthesis

The genesis of cinnoline synthesis is often attributed to Richter, who first prepared a cinnoline derivative through the diazotization of ortho-aminophenylpropiolic acid, followed by cyclization of the resulting arenediazonium salt. ijariit.cominnovativejournal.inwikipedia.org This general approach, known as the Richter cinnoline synthesis, has been a mainstay in the field. wikipedia.org

A common strategy involves the diazotization of a substituted aniline (B41778), such as one with a cyanoacetamide group, to form a diazonium salt. This intermediate can then undergo intramolecular cyclization to yield the desired cinnoline. For instance, the synthesis of 7-chloro-4-aminocinnoline-3-carboxamide involves the treatment of 3-chlorophenylhydrazono(cyno)acetamide with anhydrous aluminum chloride and chlorobenzene. globalresearchonline.net The diazotization is typically carried out using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid. innovativejournal.in

A notable example is the Neber-Bossel method for synthesizing 3-hydroxycinnolines. This process involves the diazotization of (2-aminophenyl)hydroxyacetates, and subsequent reduction and cyclization of the diazonium salt in boiling hydrochloric acid. ijariit.cominnovativejournal.inresearchgate.net The yields of these reactions are often influenced by the substituents on the aromatic ring, with unsubstituted and 4-chloro-substituted rings giving yields of 60% and 70%, respectively. ijariit.cominnovativejournal.in More recently, catalyst-free cascade annulation reactions of enaminones and aryl diazonium tetrafluoroboronates have been developed, providing an efficient route to diverse cinnoline derivatives. nih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a fundamental strategy for forming the cinnoline ring system, where a linear precursor molecule containing all the necessary atoms folds and bonds to create the bicyclic structure. wisdomlib.org This approach is highly versatile, allowing for the synthesis of a wide array of cinnoline derivatives with various substituents at different positions. ijariit.comresearchgate.net

One of the earliest examples is the Widman-Stoermer reaction. ijariit.com A more recent and transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate, which then condenses with benzylamine, isomerizes to a hydrazone, and finally cyclizes and aromatizes to form the cinnoline ring. nih.govrsc.org

Another prominent method is the Borsche–Herbert cyclization, which was widely used for producing 4-hydroxycinnolines. ijariit.cominnovativejournal.in This method entails the diazotization of ortho-aminoacetophenones and the subsequent cyclization of the resulting arenediazonium salt. innovativejournal.in Polyphosphoric acid (PPA) is often used as a cyclizing agent in these reactions, as demonstrated in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines from 1-(2-arylhydrazano)-1-(4-arylpierazin-1-yl)propan-2-ones. ijariit.com

The synthesis of 4-aminocinnoline-3-carboxylic acid derivatives has also been achieved through intramolecular cyclization. researchgate.netresearchgate.net For example, 4-amino-3-cinnolinecarboxamides can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acids. researchgate.net

Condensation Reactions Utilizing Precursors

Condensation reactions provide another classical avenue to the cinnoline core, often involving the reaction of a hydrazine (B178648) derivative with a dicarbonyl compound or its equivalent. These reactions build the pyridazine (B1198779) ring onto a pre-existing benzene ring.

For example, the reaction of 4-methyl-3-acetyl cinnoline with various secondary aromatic and aliphatic amines via Mannich condensation leads to the formation of novel cinnoline fused Mannich bases. impactfactor.org Another approach involves the diazotization of substituted anilines followed by Friedel-Crafts acylation and coupling to form corresponding hydrazones. These hydrazones then undergo intramolecular cyclization to form a 3-acetyl-substituted benzopyridazine-4(1H)-one, which can be further reacted with hydrazine hydrate (B1144303) to yield 3'-methyl-substituted-pyrazolo[4,3-c]cinnoline derivatives. innovativejournal.in

The synthesis of 4-aminocinnoline-3-carboxamide (B1596795) derivatives can also be achieved through a multi-step process that begins with the preparation of a diazonium salt from a substituted aniline. This is followed by the synthesis of a hydrazono(cyano)acetamide, which is then cyclized to form the 4-aminocinnoline-3-carboxamide. globalresearchonline.net

Modern and Advanced Synthetic Strategies

In recent years, the field of cinnoline synthesis has been revolutionized by the advent of modern synthetic methodologies, particularly those employing transition metal catalysis. These advanced strategies often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Metal-Catalyzed Annulation Reactions for Cinnoline Construction

Palladium catalysis has emerged as a powerful tool for the construction of the cinnoline ring system through various cyclization strategies. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step.

One such method is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which yields 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction is compatible with a range of functional groups. researchgate.net Another innovative approach is the palladium-catalyzed dual C-H activation, which allows for the cascade annulation of pyrazolones and aryl iodides to produce benzo[c]cinnoline (B3424390) derivatives. acs.orgresearchgate.net This one-pot strategy demonstrates good functional group tolerance and can achieve yields of up to 94%. acs.orgresearchgate.net

Intramolecular palladium-catalyzed cyclizations have also been successfully employed. For instance, 2-bromo-4-phenylaminocinnoline can undergo cyclization in the presence of a palladium(II) acetate (B1210297) catalyst to form indolo[3,2-c]cinnoline. cnr.it Similarly, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized via a palladium-mediated intramolecular cyclization reaction. bohrium.com The Heck reaction, a palladium-catalyzed process, has been utilized in the intramolecular cyclization of iodobenzamides to produce complex cinnoline-containing structures. ijper.org

| Starting Materials | Catalyst/Reagents | Product | Reference |

| 2-Iodophenyltriazenes, Internal Alkyne | Palladium Catalyst | 3,4-Disubstituted Cinnolines | researchgate.net |

| Pyrazolones, Aryl Iodides | Palladium Catalyst, Pyridine-type Ligand | Benzo[c]cinnoline Derivatives | acs.orgresearchgate.net |

| 2-Bromo-4-phenylaminocinnoline | Pd(OAc)2, Ethyl Acrylate | Indolo[3,2-c]cinnoline | cnr.it |

| o-Phenylene diamine, Substituted 2-chloro-5-(2-methylquinoline-4-yl) benzaldehyde | Pd2(dba)3, Xphos, Cs2CO3 | Quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues | bohrium.com |

| Iodobenzamides | Palladium Catalyst (Heck Reaction) | Fused Cinnoline Derivatives | ijper.org |

Copper-Catalyzed Annulation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org A notable "cinn-tillating synthesis" of cinnolines involves a tandem copper-catalyzed annulation to create a hydrazine nucleophile, which then undergoes further transformations. ijper.org While direct copper-catalyzed synthesis of 4-aminocinnoline-3-carbonitrile is a subject of ongoing research, related copper-catalyzed annulation reactions showcase the potential of this approach. For instance, copper has been successfully used in the [4+2] annulation of β-enaminones and aryl diazonium salts to produce highly functionalized 3H-1,2,4-triazines without the need for an external oxidant. rsc.org Similarly, visible-light-induced excited-state copper catalysis has enabled the [4+1] annulation of acrylamides and aroyl chlorides to form α,β-unsaturated-γ-lactams. organic-chemistry.org These examples underscore the versatility of copper catalysis in constructing complex heterocyclic systems through various annulation strategies. rsc.orgfrontiersin.org

Rhodium(III)-Promoted C-H Activation Pathways

Rhodium(III)-catalyzed C-H activation has become a cornerstone for the efficient synthesis of a wide range of heterocyclic compounds, including cinnoline derivatives. rsc.org This methodology offers a direct and atom-economical approach to forming carbon-carbon and carbon-heteroatom bonds.

A significant advancement in this area is the Rh(III)-catalyzed [4+2] annulation of pyrazolidinones with iodonium (B1229267) ylides, which provides a route to cinnoline structures. nih.gov This reaction proceeds under oxidant-free conditions and demonstrates excellent functional group compatibility. nih.gov The mechanism is believed to involve a reversible C-H activation step. nih.gov Furthermore, Rh(III) catalysis has been employed in the direct coupling of azobenzenes with α-diazo esters to construct highly substituted cinnolin-3(2H)-ones. researchgate.net This method is notable for its mild reaction conditions and high yields. researchgate.net

The versatility of Rh(III) catalysis is further demonstrated in the synthesis of pyrazolo[1,2-a]cinnolines through the redox-neutral annulation of pyrazolidinones with diazo compounds. researchgate.net This reaction provides a straightforward platform to access medicinally relevant scaffolds under mild conditions. researchgate.net

Table 1: Examples of Rhodium(III)-Catalyzed C-H Activation for Cinnoline Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

| Pyrazolidinone, Iodonium ylide | Rh(III) catalyst | Pyrazolo[1,2-a]cinnoline | Oxidant-free, decent to high yield, excellent functional group compatibility. nih.gov |

| Azobenzenes, α-Diazo esters | Rh(III) catalyst | Cinnolin-3(2H)-ones | Facile, efficient construction of highly substituted products. researchgate.net |

| Pyrazolidinones, Diazo compounds | Rh(III) catalyst | Pyrazolo[1,2-a]cinnolines | Redox-neutral, mild reaction conditions, access to potential medicinal scaffolds. researchgate.net |

| N-aryl cyclic hydrazides, Vinyl acetate | Rh(III) catalyst | Cinnolines and Cinnolin-4(1H)-ones | C-H activation and annulation strategy. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from each component, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov These reactions are increasingly being applied to the synthesis of complex heterocyclic systems. acsgcipr.org

While a direct MCR for this compound is not extensively documented, related strategies highlight the potential of this approach. For example, a three-component reaction of anilines, aldehydes, and malononitrile, promoted by L-proline in water, has been developed for the regioselective synthesis of 2-amino-4-arylquinoline-3-carbonitriles. rsc.org This method is noted for its green credentials and good yields. rsc.org Another example is the base-catalyzed reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride to rapidly synthesize 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net The principles of MCRs, such as their convergent nature and reduction of waste, make them an attractive area for future development in cinnoline synthesis. acsgcipr.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. jocpr.commdpi.com Key aspects of green chemistry include the use of safer solvents, renewable feedstocks, and energy-efficient processes. mlsu.ac.inopcw.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for developing new therapeutic agents. This is achieved through various synthetic strategies that allow for the introduction of diverse substituents at specific positions of the cinnoline ring.

Regioselective Functionalization Approaches

Regioselective functionalization is key to synthesizing specific derivatives of this compound with desired properties. memphis.edu One documented approach involves the treatment of 4-amino-3-cinnolinecarbonitrile with various reagents to build fused heterocyclic systems. For instance, reaction with formamide (B127407), formic acid, thiourea (B124793), or phenyl isothiocyanate leads to the formation of pyrimidino[5,4-c]cinnoline derivatives. researchgate.net This demonstrates the reactivity of the amino and cyano groups for further annulation.

Another strategy involves the synthesis of 4-aminocinnoline-3-carboxamide derivatives, which have been identified as potent inhibitors of Bruton's tyrosine kinase (Btk). nih.gov The synthesis of these compounds highlights the ability to selectively modify the nitrile group to an amide and introduce substituents on the cinnoline ring. nih.gov Furthermore, the synthesis of substituted 4-(p-amino benzimidazole) cinnoline-3-carboxamides has been achieved through a multi-step process starting from substituted anilines. globalresearchonline.net This process involves diazotization, formation of a hydrazono(cyano)acetamide intermediate, cyclization to the 4-aminocinnoline-3-carboxamide, and final coupling with o-chloro benzimidazole. globalresearchonline.net

Synthesis of Specific Aryl-Substituted Cinnolines

The introduction of aryl groups at specific positions of the cinnoline ring can significantly impact the biological activity of the resulting compounds. An efficient method for the synthesis of 6-aryl-4-azidocinnolines has been developed, which starts from the Richter-type cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines. mdpi.com The bromine atom can then be displaced by an azide (B81097) group. mdpi.com This method is tolerant to various functional groups on the aryl moiety. mdpi.com

Another approach describes the synthesis of a series of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile in a one-step procedure. researchgate.net These compounds can then be further cyclized to form pyrido[3,2-c]cinnoline derivatives. researchgate.net

Preparation of Scaffolds Bearing Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the cinnoline ring can significantly influence the molecule's properties and biological activity. Therefore, the development of synthetic routes that allow for the incorporation of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is of considerable importance.

One effective strategy involves the [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene. This method has been shown to be applicable to a wide range of substrates, including aryldiazenes with either electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Br, -F, -OCF₃, -CF₃) groups at the para-position of the phenyl ring. acs.org The reactions typically proceed smoothly in chloroform, yielding cinnoline derivatives with good regioselectivity and in satisfactory yields. acs.org

Another approach involves the Richter-type cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines. The bromine atom can then be displaced by an azide group, which can be further functionalized. This method allows for the synthesis of 6-aryl-4-azidocinnolines, where the aryl group can be varied to include different substituents. amazonaws.com

Furthermore, the synthesis of substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles has been achieved in a two-step process starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine. researchgate.net This method provides a route to highly functionalized cinnolines with multiple electron-withdrawing halogen substituents.

The table below summarizes the synthesis of various this compound analogs with different electronic groups.

| Compound | Substituent (R) | Substituent Type | Synthetic Method | Reference |

| 3a | -CH₃ | Electron-Donating | [4+2] Annulation | acs.org |

| 3b | -Br | Electron-Withdrawing | [4+2] Annulation | acs.org |

| 3c | -F | Electron-Withdrawing | [4+2] Annulation | acs.org |

| 3d | -OCF₃ | Electron-Withdrawing | [4+2] Annulation | acs.org |

| 3e | -CF₃ | Electron-Withdrawing | [4+2] Annulation | acs.org |

| 4-bromo-6-arylcinnoline | Aryl | Variable | Richter-type Cyclization | amazonaws.com |

| 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile | -Cl, -OH | Electron-Withdrawing, Electron-Donating | Multi-step synthesis from tetrahalo-1,4-benzoquinones | researchgate.net |

Optimization of Synthetic Yields and Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired this compound derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

In the Sc(OTf)₃-mediated [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene, a series of optimization experiments identified Sc(OTf)₃ as the optimal catalyst. When the reaction was performed at room temperature in chloroform, the desired cinnoline product was obtained in a 91% yield after just one hour. acs.org Other catalysts, such as ZnCl₂, Ag(OTf), Yb(OTf)₃, Cu(OTf)₂, and InCl₃, were found to be less effective, resulting in lower yields. acs.org

For the synthesis of 4-aminoquinoline-3-carbonitrile (B2762942) analogs, which share a similar structural motif, the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs was optimized. The use of t-BuLi in THF at -78 °C was found to be effective for the cyclization of N-unprotected analogs, affording the desired products in moderate yields. researchgate.net The choice of base was also critical in the initial N-alkylation step to avoid the formation of undesired tertiary amine byproducts. researchgate.net

The table below details the optimization of reaction conditions for the synthesis of a cinnoline derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | ZnCl₂ | Chloroform | Room Temp | 1 | 49 | acs.org |

| 2 | Ag(OTf) | Chloroform | Room Temp | 1 | 9 | acs.org |

| 10 | Yb(OTf)₃ | Chloroform | Room Temp | 1 | - | acs.org |

| 11 | Sc(OTf)₃ | Chloroform | Room Temp | 1 | 91 | acs.org |

| 12 | Cu(OTf)₂ | Chloroform | Room Temp | 1 | - | acs.org |

| 13 | InCl₃ | Chloroform | Room Temp | 1 | - | acs.org |

Chemical Reactivity and Derivatization of 4 Aminocinnoline 3 Carbonitrile

Reactivity of the Cinnoline (B1195905) Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.compressbooks.pub In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The feasibility of this reaction is due to the π-electron density above and below the plane of the aromatic ring, which is available to attack an electrophile. dalalinstitute.com The general mechanism for EAS involves two primary steps: the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comminia.edu.eg The first step is typically the rate-determining step as it disrupts the aromatic system. masterorganicchemistry.comminia.edu.eg

A notable example of a reaction that proceeds via an electrophilic aromatic substitution-type mechanism is the Hoesch reaction. In a related synthesis, (phenylhydrazono)malononitrile (B1209893), when treated with aluminum trichloride (B1173362) in toluene, yields (4-aminocinnolin-3-yl)-4-tolylmethanones. This transformation is believed to occur through the initial formation of 4-aminocinnoline-3-carbonitrile, which then undergoes a Lewis acid-promoted reaction with toluene, characteristic of a Hoesch-type reaction. thieme-connect.de

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com This reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups. researchgate.net There are several mechanisms through which SNA can proceed, including the SNAr mechanism, the SN1 mechanism involving diazonium salts, the benzyne (B1209423) mechanism, and the SRN1 (Substitution Radical Nucleophilic Unimolecular) mechanism. dalalinstitute.comresearchgate.net The most common is the SNAr mechanism, which proceeds via a two-step process: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to regenerate the aromatic ring. dalalinstitute.com

The presence of the electron-withdrawing cyano group and the nitrogen atoms in the cinnoline ring system makes the 4-position of derivatives of this compound susceptible to nucleophilic attack. For instance, in related quinoline (B57606) systems, the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is readily displaced by various amine nucleophiles. nih.gov This regioselectivity is a well-documented phenomenon in the synthesis of bioactive molecules. nih.gov Modern methodologies have also enabled SNA reactions to be carried out under mild and environmentally friendly conditions, such as in water with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info

Cyclization Reactions to Form Fused Heterocyclic Systems

The amino and cyano groups of this compound are strategically positioned to undergo cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions are of significant interest as they provide access to novel chemical entities with potential biological activities.

Pyrimido-Cinnoline Derivatives

The reaction of this compound with various one-carbon electrophiles serves as a versatile route to pyrimido[5,4-c]cinnoline derivatives. For example, treatment with formamide (B127407), formic acid, thiourea (B124793), or phenyl isothiocyanate leads to the formation of the corresponding fused pyrimidine (B1678525) ring. researchgate.net The synthesis of pyrimido-fused systems is a common strategy in medicinal chemistry, as seen in the preparation of pyrimido[4,5-b]quinolines from appropriately functionalized quinoline precursors. nih.govresearchgate.net These cyclizations often involve the reaction of an amino-nitrile with reagents like formamide, urea, or isothiocyanates. nih.gov

| Reagent | Product | Reference |

| Formamide | Pyrimido[5,4-c]cinnoline | researchgate.net |

| Formic Acid | Pyrimido[5,4-c]cinnoline derivative | researchgate.net |

| Thiourea | Thio-substituted pyrimido[5,4-c]cinnoline | researchgate.net |

| Phenyl isothiocyanate | Phenyl-substituted pyrimido[5,4-c]cinnoline | researchgate.net |

Indazole-Cinnoline Hybrid Structures

While specific examples of the direct conversion of this compound to indazole-cinnoline hybrids are not extensively detailed in the provided context, the inherent reactivity of the amino and cyano groups suggests the potential for such transformations. The formation of a pyrazolo[4,3-c]cinnoline has been described, indicating the feasibility of constructing five-membered nitrogen-containing rings fused to the cinnoline core. researchgate.net The synthesis of complex heterocyclic hybrids often involves multi-step sequences or cascade reactions, where the functionalities of the starting material are sequentially elaborated to build the desired molecular architecture. beilstein-journals.org

Reaction Mechanisms and Pathways Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Mechanistic Studies of Cyclization Reactions

The cyclization reactions of this compound and related compounds to form fused heterocyclic systems are believed to proceed through a series of well-defined steps. For the formation of pyrimido-cinnolines, the reaction likely initiates with the nucleophilic attack of the amino group on the electrophilic carbon of the one-carbon reagent (e.g., formamide). This is followed by an intramolecular cyclization, where the nitrogen of the intermediate attacks the carbon of the cyano group. Subsequent tautomerization and/or elimination steps then lead to the final aromatic fused system.

Mechanistic investigations into similar cyclization reactions, such as the formation of pyrimido[4,5-b]quinoline-4-ones, have proposed plausible pathways. researchgate.net These often involve initial amination or coupling, followed by conversion of the nitrile to an amide, and then a final nucleophilic addition of the amide nitrogen onto an iminium carbon, followed by oxidation. researchgate.net In some cases, radical pathways have also been identified in cyclization reactions, particularly those promoted by visible light or other radical initiators. beilstein-journals.orgnih.gov These radical cyclizations typically involve the formation of a radical intermediate which then undergoes an intramolecular addition to a double or triple bond. beilstein-journals.org While not explicitly detailed for this compound, these general mechanistic principles of cyclization provide a framework for understanding its reactivity.

Understanding Tautomerization Processes and Their Impact on Reactivity

Tautomerization, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key concept in understanding the reactivity of heterocyclic compounds. For this compound, the potential for tautomerism involving the 4-amino group is a critical consideration that can significantly influence its chemical behavior.

While specific studies on the tautomerization of this compound are not extensively detailed in the reviewed literature, the possibility of amino-imino tautomerism can be inferred from the general principles of heterocyclic chemistry. The compound can theoretically exist in two primary tautomeric forms: the amino form and the imino form.

Potential Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| Amino Form |  | The amino group is exocyclic to the cinnoline ring. This is generally the more stable and predominant form for primary aromatic amines. |

| Imino Form |  | A proton has shifted from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an endocyclic double bond and an exocyclic imine group. |

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the cinnoline ring. The existence of the imino tautomer, even in small concentrations, can have a profound impact on the reactivity of the molecule.

The amino form behaves as a typical aromatic amine, with the nucleophilicity centered on the exocyclic nitrogen atom. This allows for reactions like acylation and alkylation at the amino group. researchgate.net

For example, the Thorpe-Ziegler cyclization, a reaction that can be used to synthesize quinoline derivatives from 2-(cyanoethylamino)benzonitriles, relies on the reactivity of an enaminonitrile moiety. researchgate.net While not a direct tautomerization of the final product, this highlights how the interplay of amino and cyano groups, which are present in this compound, can be exploited in cyclization reactions. The ability to form an intermediate with imine-like character is often crucial for the success of such transformations.

In essence, while the amino form is likely the major contributor to the ground state of this compound, the accessibility of the imino tautomer provides alternative reaction pathways. A comprehensive understanding of this tautomeric equilibrium is therefore essential for predicting and controlling the chemical behavior of this versatile heterocyclic building block and for designing synthetic routes to novel and potentially bioactive molecules.

Spectroscopic and Structural Characterization Techniques for 4 Aminocinnoline 3 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" of the molecular structure of 4-Aminocinnoline-3-carbonitrile.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. upi.edu These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. upi.edu For this compound, the FTIR spectrum reveals key absorptions that confirm its structure.

Key functional group vibrations for related cinnoline (B1195905) derivatives have been identified in regions corresponding to N-H stretching (for the amino group), C≡N stretching (for the carbonitrile), aromatic C-H stretching, and C=C and C=N stretching within the heterocyclic ring system. globalresearchonline.net Specifically, the presence of an amino group is typically indicated by stretching vibrations in the 3500-3300 cm⁻¹ region. The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the 2260-2220 cm⁻¹ range. Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while the complex pattern of bands in the 1600-1400 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations of the cinnoline ring. instanano.comspectroscopyonline.com

Table 1: Typical FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3500-3300 |

| Nitrile (C≡N) | Stretching | 2260-2220 |

| Aromatic (C-H) | Stretching | >3000 |

| Cinnoline Ring (C=C, C=N) | Stretching | 1600-1400 |

This table presents expected ranges for the functional groups present in this compound based on established spectroscopic data. globalresearchonline.netinstanano.comspectroscopyonline.com

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light from a molecule. bruker.com This technique is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of the molecule. bruker.comstolichem.com The Raman spectrum of this compound would be expected to show strong signals for the C=C bonds of the aromatic rings and the C≡N bond of the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and electronic structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular skeleton can be assembled.

Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the amino group and the aromatic protons on the cinnoline ring system.

The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituent groups. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific splitting patterns determined by the coupling between adjacent protons. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be variable and dependent on factors like solvent and concentration.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. libretexts.org

The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of δ 110-125 ppm. organicchemistrydata.org The carbon atoms of the aromatic and heterocyclic rings will appear in the broad region of approximately δ 110-160 ppm. Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu The specific chemical shifts of the ring carbons provide valuable information about the electronic effects of the amino and carbonitrile substituents on the cinnoline core. For related cinnoline structures, carbon signals have been observed in specific ranges that aid in their assignment. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 110-125 |

| Aromatic/Heterocyclic (C) | 110-160 |

| Carbon attached to Amino group (C-NH₂) | ~150-160 |

This table is based on typical chemical shift values for the respective carbon environments. organicchemistrydata.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity of the protons on the benzene (B151609) ring portion of the cinnoline system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. emerypharma.comcolumbia.edu This is a crucial technique for identifying the connectivity between different parts of the molecule, including the connections between the aromatic protons and the quaternary carbons of the cinnoline ring and the nitrile group. For instance, correlations from the aromatic protons to the carbon atoms of the nitrile and the carbon bearing the amino group would definitively confirm the substitution pattern. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a definitive structural elucidation.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. alevelchemistry.co.ukbiocompare.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. alevelchemistry.co.uk For this compound, with a molecular formula of C₉H₆N₄, the exact mass can be calculated using the precise masses of its constituent isotopes. biosynth.comfluorochem.co.uk

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies below 5 parts per million (ppm), allowing for the confident assignment of a molecular formula. biocompare.comresearchgate.net This high level of accuracy is indispensable for differentiating between potential isobaric interferences and confirming the identity of this compound in complex mixtures. researchgate.net

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₄ |

| Calculated Exact Mass [M] | 170.0602 Da |

| Calculated Exact Mass [M+H]⁺ | 171.0670 Da |

| Molecular Weight | 170.17 g/mol |

Data sourced from chemical property databases and theoretical calculations. biosynth.comfluorochem.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. libretexts.orgsemanticscholar.org In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. libretexts.orgsemanticscholar.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then directed into the mass analyzer. libretexts.org

A key advantage of ESI is its ability to produce multiply charged ions, which is especially useful for large biomolecules. semanticscholar.orglibretexts.org For smaller molecules like this compound, ESI typically produces a prominent singly charged molecular ion, often the protonated molecule [M+H]⁺, which simplifies spectral interpretation. nih.gov The technique is highly sensitive and can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov The conditions of the ESI source, such as the desolvation temperature and capillary voltage, can be optimized to maximize the signal of the intact molecular ion and minimize in-source fragmentation. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and energy levels of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The cinnoline ring system, being an aromatic and conjugated system, is expected to exhibit strong UV absorption. thieme-connect.de

The electronic transitions observed in the UV-Vis spectrum of this compound are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are typically weaker. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the cinnoline core. uobabylon.edu.iq For instance, the amino and cyano groups in this compound can affect the energy levels of the molecular orbitals and thus shift the absorption maxima compared to the parent cinnoline molecule.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The study of fluorescence provides insights into the photophysical properties of a compound, such as its quantum yield and Stokes shift (the difference between the absorption and emission maxima). chimicatechnoacta.ru

While investigations into the fluorescence of the parent cinnoline molecule have been undertaken, the specific fluorescent properties of this compound would be influenced by its particular substitution pattern. thieme-connect.de The amino group, being an electron-donating group, and the cyano group, an electron-withdrawing group, can significantly impact the excited state dynamics and the fluorescence characteristics of the molecule. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that can be determined. rsc.org These properties are sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The diffraction data can be used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. pan.plnih.gov

For this compound, an X-ray crystal structure would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the planarity of the cinnoline ring system and the conformation of the amino and cyano substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, can be elucidated. While the crystal structure of the parent cinnoline has not been reported, structures of derivatives like 4-methylcinnoline (B75869) and 4-aminocinnoline-3-carboxamide (B1596795) have been determined, providing a basis for comparison. thieme-connect.deacs.orgresearchgate.net The crystal structure of an analog of this compound has also been determined by X-ray diffraction. molaid.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. For a novel heterocyclic compound such as this compound, this analysis provides a quantitative determination of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The technique is crucial for confirming that the synthesized product has the correct atomic composition as predicted by its molecular structure, thereby establishing its purity and identity.

The process typically involves the high-temperature combustion of a small, precisely weighed sample of the compound. This combustion converts the elements into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by a specialized analyzer, allowing for the calculation of the mass percentage of each element in the original sample. measurlabs.com

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₆N₄. The expected percentages serve as a benchmark against which the experimental results are compared. In academic and industrial research, a close agreement between the found (experimental) and calculated (theoretical) values, typically within a ±0.4% margin, is required to confirm the empirical formula and infer a high degree of sample purity. nih.gov

While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical values derived from its molecular formula are presented below. These values are the standard against which any future synthesis and analysis of this compound would be validated.

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₉H₆N₄ Molecular Weight: 170.18 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass of Element ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.52% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.55% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 32.92% |

| Total | 170.175 | 99.99% |

In a research context, a report on the synthesis of this compound would present a comparison similar to the hypothetical data in Table 2. A close match between the "Calculated" and "Found" columns would provide strong evidence for the successful synthesis and purification of the target compound. Discrepancies outside the acceptable range (typically >0.4%) could indicate the presence of impurities, residual solvents, or that the isolated compound is not the one intended. nih.gov

Table 2: Hypothetical Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) | Difference (%) |

| C | 63.52 | 63.45 | -0.07 |

| H | 3.55 | 3.58 | +0.03 |

| N | 32.92 | 32.85 | -0.07 |

This rigorous verification is a critical step in the characterization of new chemical entities, ensuring the reliability of data in subsequent spectroscopic, crystallographic, and biological studies.

Theoretical and Computational Investigations of 4 Aminocinnoline 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 4-aminocinnoline-3-carbonitrile. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the geometry of cinnoline (B1195905) derivatives, providing detailed information about bond lengths and angles. For instance, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular structure of related cinnoline compounds. ijastems.org These calculations are crucial for understanding the stability and conformation of this compound. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed using DFT. mdpi.comarxiv.org

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations of spectroscopic parameters are essential for interpreting experimental spectra. For similar heterocyclic compounds, DFT has been used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. tau.ac.il A geometry optimization must precede a vibrational frequency calculation, using the same theoretical method and basis set. tau.ac.il

Similarly, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool. tau.ac.ilorganicchemistrydata.org The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net These theoretical values can then be compared with experimental data to confirm the molecular structure. For example, in related nitrogen-containing heterocycles, calculated chemical shifts have shown good agreement with experimental observations. researchgate.net

| Spectroscopic Parameter | Computational Method | Application |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Interpretation of IR and Raman spectra |

| NMR Chemical Shifts | GIAO, DFT | Assignment of 1H and 13C NMR signals |

This table summarizes the computational methods used to calculate key spectroscopic parameters for the analysis of this compound and similar compounds.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (HOMO and LUMO) analysis is a key aspect of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ekb.eg

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netntu.edu.iq A smaller HOMO-LUMO gap suggests higher reactivity. chimicatechnoacta.ru For cinnoline derivatives, HOMO-LUMO analysis has been used to illustrate charge transfer within the molecule. ijastems.org In the case of this compound, the amino group and the cinnoline ring system are expected to significantly influence the HOMO and LUMO energy levels, thereby dictating its reactivity towards electrophiles and nucleophiles.

| Orbital | Energy (eV) | Significance |

| HOMO | Varies | Electron-donating ability |

| LUMO | Varies | Electron-accepting ability |

| HOMO-LUMO Gap | Varies | Chemical reactivity and stability |

This table presents a simplified view of Frontier Molecular Orbital analysis and its importance in predicting the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For aromatic and heterocyclic compounds, MEP analysis helps in understanding intermolecular interactions and reactivity patterns. In studies of similar molecules, the MEP has been used to identify the most likely sites for hydrogen bonding and other non-covalent interactions. ijastems.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the nitrile group and the cinnoline ring, and positive potential near the amino group's hydrogen atoms.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and development. researchgate.netsarjournal.com These methods allow for the prediction and analysis of how a small molecule, such as this compound, interacts with a biological target, typically a protein. nih.gov

Ligand-Target Interactions in Biological Systems

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govendocrine-abstracts.org This information is crucial for understanding the mechanism of action of a potential drug molecule. In the context of this compound, docking studies could be used to investigate its potential as an inhibitor of various enzymes, such as kinases or other targets implicated in disease. mdpi.com

The interactions between the ligand and the protein are analyzed in detail, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov For instance, the amino group of this compound could act as a hydrogen bond donor, while the nitrogen atoms in the cinnoline ring and the nitrile group could act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions with aromatic residues in the protein's active site. These detailed interaction patterns provide a rational basis for the design of more potent and selective analogs. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. lumenlearning.com For a molecule like this compound, understanding its preferred three-dimensional shape is fundamental to comprehending its interaction with biological targets. The study of energetics between these different rotational isomers (rotamers) helps in understanding molecular stability by considering the spatial orientation and through-space interactions of its functional groups. lumenlearning.com

Conformational Analysis: The conformational landscape of this compound would be primarily determined by the rotation around the C4-NH2 bond and any potential puckering of the cinnoline ring system. While the bicyclic cinnoline core is largely planar, slight deviations can occur. Quantum chemical calculations, employing methods like Density Functional Theory (DFT), would be used to determine the geometries of various conformers and their relative energies. ethz.ch A key area of investigation would be the orientation of the amino group relative to the plane of the cinnoline ring and the adjacent carbonitrile group. The analysis would identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformations. lumenlearning.comethz.ch

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound in a simulated biological environment (e.g., in water), Molecular Dynamics (MD) simulations are employed. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing insights into structural stability, flexibility, and interactions with solvent molecules. nih.govbeilstein-journals.org

An MD simulation for this compound would involve placing the molecule in a simulation box filled with water molecules and running the simulation for a sufficient time, typically in the nanosecond range, to observe its dynamic properties. mdpi.com Key parameters are analyzed to assess the molecule's behavior. nih.gov

Table 1: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure (usually the initial, energy-minimized structure). | To assess the overall structural stability of the molecule during the simulation. A stable RMSD indicates the molecule has reached equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | To identify flexible regions of the molecule. For this compound, this could highlight the movement of the amino group. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | To evaluate the compactness of the molecule's structure over time. Changes in Rg can indicate conformational changes or unfolding. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to solvent molecules. | To understand how the molecule interacts with its aqueous environment and which functional groups (amino, nitrile) are exposed. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the solute (this compound) and the solvent (water) or within the molecule itself. | To quantify the specific interactions that stabilize the molecule's conformation in solution. |

These simulations provide a detailed picture of how this compound behaves in a dynamic state, which is crucial for predicting its interactions within a biological system, such as the active site of an enzyme. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For this compound, computational SAR studies would explore how modifications to its core structure affect its potential therapeutic properties, which are suggested to include anticancer and anti-inflammatory effects based on related compounds. ontosight.airesearchgate.net

The core scaffold consists of the cinnoline ring, a C4-amino group, and a C3-carbonitrile group. Each of these components can be systematically modified in silico to predict the impact on biological activity.

Key Structural Features and Potential Modifications:

The 4-Amino Group: This group is a potential hydrogen bond donor. Its basicity and hydrogen bonding capacity are critical for interactions with biological targets. Replacing it with other groups (e.g., hydroxyl, methoxy) or substituting its hydrogens (e.g., forming amides) would drastically alter these interactions. Research on 4-amino-3-cinnolinecarboxylic acid derivatives, where the acid is condensed with various amines to form amides, has demonstrated significant changes in pharmacological effects. researchgate.net

The 3-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It plays a significant role in the electronic landscape of the molecule and can be critical for binding to enzyme active sites. core.ac.uk Previous studies have noted that the presence of a carbonitrile group can potentiate the inhibitory activity of compounds against certain enzymes like monoamine oxidase (MAO). core.ac.uk

Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling would be employed. Molecular docking would simulate the binding of various virtual analogues of this compound into the active site of a target protein, while QSAR would build a statistical model correlating structural descriptors with activity.

Table 2: Hypothetical SAR Analysis for this compound

| Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |

| Benzene (B151609) Ring (Positions 5, 6, 7, 8) | Addition of electron-donating groups (e.g., -OCH₃) | May enhance binding affinity. | Increases electron density of the aromatic system, potentially improving π-π stacking interactions with aromatic residues in a binding pocket. |

| Benzene Ring (Positions 5, 6, 7, 8) | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | Could alter metabolic stability and binding. | Modifies the overall electronic character and lipophilicity, which can affect target binding and pharmacokinetic properties. |

| Position 4 (Amino Group) | Acylation to form an amide (e.g., -NHCOCH₃) | Likely to alter target selectivity and activity. | Changes the hydrogen bonding pattern from donor to acceptor and increases steric bulk, which would fundamentally change how it fits in a binding site. researchgate.net |

| Position 3 (Carbonitrile Group) | Hydrolysis to a carboxamide (-CONH₂) or carboxylic acid (-COOH) | Expected to significantly decrease or change activity. | The nitrile group's unique electronic and steric properties are often crucial for specific interactions; replacing it would remove these key features. core.ac.uk |

This molecular-level SAR analysis provides a rational basis for designing new derivatives with improved potency, selectivity, and pharmacokinetic profiles before undertaking expensive and time-consuming experimental synthesis. nih.gov

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools for predicting the most likely pathways and mechanisms of chemical reactions, providing insights that can guide and optimize experimental synthesis. nih.govrsc.org For a molecule like this compound, these methods can be used to elucidate its formation, explore potential side reactions, and even discover novel synthetic routes. nih.govcecam.org

The synthesis of the cinnoline ring system can be achieved through various methods, such as the Richter or Borsche syntheses. Computational chemistry can model these complex reaction sequences to determine the most energetically favorable pathway.

Key Computational Approaches:

Quantum Chemical Calculations (e.g., DFT): These calculations are used to map the potential energy surface of a reaction. By locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the activation energy (energy barrier) for each step. nih.gov The pathway with the lowest activation energy is generally the most kinetically favorable. rsc.org

Automated Reaction Path Searching: Algorithms like the Artificial Force Induced Reaction (AFIR) method can automatically explore the chemical space to find reaction pathways between given reactants and products without prior knowledge of the mechanism. nih.govrsc.org This is particularly useful for discovering unexpected intermediates or entirely new reaction mechanisms.

Reaction Network Models: These models can be constructed from thermochemical data to predict complex reaction pathways, especially in solid-state synthesis. By applying pathfinding algorithms, these networks can suggest the most likely sequences of reactions that lead to the final product. nih.gov

For the synthesis of this compound, a key step would be the intramolecular cyclization to form the cinnoline core. A computational study would model this step to understand the influence of substituents and reaction conditions.

Table 3: Computational Methods for Analyzing the Synthesis of this compound

| Computational Method | Information Provided | Application to Synthesis |

| Density Functional Theory (DFT) | Transition state energies, reaction intermediates, reaction energies (ΔG‡, ΔG). nih.gov | To determine the kinetic and thermodynamic favorability of a proposed cyclization mechanism (e.g., the intramolecular redox cyclization). researchgate.net |

| Automated Path Searching (e.g., AFIR) | All possible reaction pathways, including unexpected ones. rsc.org | To explore alternative synthetic routes or identify potential side-product formations from a given set of starting materials. |

| Molecular Dynamics (MD) with Reactive Force Fields | Simulation of bond breaking/forming events over time. | To model the reaction dynamics in solution, including the role of solvent molecules in stabilizing intermediates or transition states. |

| pKa Calculations | Acidity/basicity of functional groups on intermediates. | To predict the protonation state of nitrogen atoms in the reaction intermediates, which can be crucial for the cyclization step. nih.gov |

By leveraging these computational strategies, chemists can gain a deep, mechanistic understanding of the synthesis of this compound. This predictive power allows for the rational design of experiments, saving time and resources by focusing on the most promising reaction conditions and avoiding pathways that lead to undesirable byproducts. nih.govrsc.org

Biological Activity and Molecular Mechanisms of 4 Aminocinnoline 3 Carbonitrile and Its Derivatives

Target Identification and Engagement Studies

The therapeutic potential of 4-aminocinnoline-3-carbonitrile derivatives is rooted in their ability to interact with specific biological targets. Extensive research, including enzyme inhibition assays and receptor binding studies, has identified key proteins whose functions are modulated by these compounds.

Enzyme Inhibition Assays (e.g., Kinases like BTK, TTK, FGFR, COX-2)

Derivatives of 4-aminocinnoline have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK): A significant focus of research has been on the inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and signaling. d-nb.info A series of 4-aminocinnoline-3-carboxamide (B1596795) derivatives were identified as potent BTK inhibitors through a fragment-based screening approach. acs.org One notable derivative, compound 194, demonstrated excellent inhibitory activity against BTK with a half-maximal inhibitory concentration (IC50) of 4.0 ± 0.3 nM. mdpi.com This compound also showed efficacy in a rat model of collagen-induced arthritis. mdpi.com The discovery of these inhibitors involved optimizing a cinnoline (B1195905) fragment that was identified through X-ray co-crystallography, which confirmed its binding mode in the ATP-binding site of BTK. acs.org

Further studies led to the development of 4-aminoquinoline-3-carboxamide derivatives, which evolved from the cinnoline scaffold through a structure-hopping strategy to improve drug-like properties such as aqueous solubility. nih.gov The most potent of these, compound 25, showed strong inhibitory effects on both wild-type BTK (BTKWT) with an IC50 of 5.3 nM and the C481S mutant (BTKC481S) with an IC50 of 39 nM, which is known to confer resistance to some BTK inhibitors. nih.gov

Other Kinases (EGFR, Topoisomerase): Beyond BTK, cinnoline derivatives have shown inhibitory activity against other important enzymes. Certain novel derivatives were designed as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase I, both of which are established targets in cancer therapy. mdpi.com Structurally related 4-anilinoquinoline-3-carbonitriles have also been identified as potent inhibitors of EGFR kinase. nih.gov Additionally, 4-aminocinnoline-3-carboxylic acid has been associated with the inhibition of bacterial DNA gyrase and topoisomerase IV.

While the prompt mentions TTK, FGFR, and COX-2, direct inhibition by this compound derivatives is less documented in the provided search results. However, structurally related nitrile-containing compounds have been explored as inhibitors for these targets. For instance, pyrimidine-5-carbonitrile hybrids have been reported as selective COX-2 inhibitors. nih.govmdpi.com Similarly, 1H-indazole-based derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.com This suggests that the broader chemical space around aminocarbonitrile heterocycles holds potential for inhibiting a wide array of kinases.

Table 1: Kinase Inhibition by Cinnoline and Related Derivatives

Receptor Binding and Modulation Studies (e.g., GABA-A receptors)

Cinnoline derivatives have also been identified as modulators of ligand-gated ion channels, particularly the γ-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS). gencat.cat The GABA-A receptor is a pentameric chloride ion channel with multiple allosteric binding sites that are targets for various drugs, including benzodiazepines. mdpi.comnih.gov

Specific 4-aminocinnoline derivatives have been developed as selective modulators for GABA-A receptors containing α2 and α3 subunits. acs.org For example, AZD7325 (4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide) is a selective GABA-A α2,3 receptor modulator that was investigated for the treatment of anxiety disorders. acs.org Furthermore, studies on 2-aryl derivatives of cinnoline have evaluated their affinity for benzodiazepine (B76468) receptors (BZRs), which are located at the interface of α and γ subunits on the GABA-A receptor complex. chemrxiv.org

Mechanistic Insights into Cellular Processes

Understanding how these compounds affect cellular functions beyond simple target binding is crucial for elucidating their therapeutic potential and mechanism of action.

Modulation of Specific Biological Pathways

The engagement of specific targets by 4-aminocinnoline derivatives leads to the modulation of downstream cellular signaling pathways.

B-cell Receptor (BCR) Signaling: As potent BTK inhibitors, these compounds effectively block the B-cell receptor (BCR) signaling pathway. Inhibition of BTK prevents its autophosphorylation and the subsequent phosphorylation of downstream substrates like phospholipase C-gamma (PLC-γ), which in turn abrogates calcium release and further signaling cascades essential for B-cell proliferation and survival.

Inflammation and Immune Response: The impact of these compounds extends to the tumor microenvironment by regulating macrophage function. BTK inhibitors can suppress the production of homeostatic chemokines and angiogenic cytokines by tumor-infiltrating macrophages, thereby exerting immunomodulatory effects. In addition, some derivatives have been found to activate the Nrf2-ARE pathway, a key regulator of antioxidant and anti-inflammatory responses. acs.org

Cell Cycle and Apoptosis: In cancer cells, certain cinnoline derivatives have been shown to induce cell cycle arrest and apoptosis. mdpi.com For instance, a novel triazepinocinnoline derivative demonstrated outstanding cytotoxic activity against breast cancer cells by inhibiting EGFR tyrosine kinase and topoisomerase I, leading to programmed cell death. mdpi.com

Investigations into Molecular Interactions and Binding Modes

The precise interaction between a compound and its target is fundamental to its activity. X-ray crystallography and molecular modeling have been instrumental in revealing the binding modes of 4-aminocinnoline derivatives.

Studies on BTK inhibitors revealed that the cinnoline fragment binds within the ATP-binding site of the kinase. acs.org For the related 4-anilinoquinoline-3-carbonitrile (B11863878) inhibitors of EGF-R kinase, a homology model suggests that the cyano group at the 3-position plays a crucial role. It is proposed to interact directly with a threonine residue (Thr 830) in the kinase domain, displacing a water molecule that is otherwise involved in hydrogen bonding in the binding of related quinazoline (B50416) inhibitors. nih.gov These detailed molecular interactions provide a rationale for the observed potency and a basis for further structural optimization.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding

Structure-activity relationship (SAR) studies are vital for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound and its derivatives, SAR exploration has guided the development of more effective molecules.

Initial fragment-based screening identified the core cinnoline scaffold, which was then optimized. For instance, in the development of BTK inhibitors, modifications to the 4-aminocinnoline-3-carboxamide core led to the identification of a lead compound with improved in vivo activity. acs.org A significant leap in improving drug-like properties was achieved through a "structure-hopping" strategy, replacing the cinnoline core with a 4-aminoquinoline (B48711) scaffold. This change notably enhanced aqueous solubility while maintaining potent BTK inhibition. nih.gov

SAR studies on the related 4-anilinoquinoline-3-carbonitriles as EGFR kinase inhibitors explored the impact of various substituents. The nature of the alkoxy groups at positions 6 and 7, the substituents on the aniline (B41778) ring, and the group at the 3-position of the quinoline (B57606) ring were systematically varied to determine their effect on inhibitory activity. nih.gov Similarly, for CNS-active cinnoline derivatives, substitutions with electron-withdrawing (Cl, F) or small alkyl (CH3) groups on the aromatic ring were found to be important for conferring weak neuroleptic and sedative activity, whereas the unsubstituted parent compounds were inactive. These studies highlight the sensitivity of biological activity to the specific substitution patterns on the cinnoline ring system.

Table 2: Structure-Activity Relationship Highlights for Cinnoline Derivatives

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the cinnoline ring system. Even minor chemical alterations can lead to significant changes in potency and selectivity.

Research into 4-aminocinnoline-3-carboxylic acid derivatives has shown that substitutions on the aromatic ring can impart CNS activity. Specifically, derivatives bearing chloro (Cl), fluoro (F), or methyl (CH3) groups have been observed to exhibit weak neuroleptic and sedative effects, whereas the unsubstituted parent compounds were inactive. researchgate.netresearchgate.net This suggests that these substituents may enhance the molecule's ability to cross the blood-brain barrier or interact with CNS targets.

In the context of anticancer activity, disubstituted (4-aminocinnolin-3-yl)arylmethanones have demonstrated efficacy against a broad panel of cancer cell lines. researchgate.net Furthermore, the antimicrobial properties of cinnoline derivatives are also heavily dependent on their substitution patterns. For instance, certain carbethoxycinnoline derivatives show moderate to good activity against various bacterial strains, including E. coli, S. typhii, P. aeruginosa, and K. pneumonia. pnrjournal.com The introduction of a sulfonamide group to the 4-amino cinnoline 3-carboxamide core has also been shown to yield compounds with significant antibacterial activity. ijper.org

A structure-activity relationship study on 4-aminoquinoline-3-carboxamide derivatives, which share a similar pharmacophore with the cinnoline analogs, revealed the importance of the 4-amino group for inhibitory activity against Bruton's tyrosine kinase (BTK). acs.org Replacement of the 4-amino group with a 4-hydroxy group resulted in a dramatic loss of inhibition, highlighting the critical role of this specific functional group in binding to the target. acs.org

The following table summarizes the influence of various substituents on the biological activity of 4-aminocinnoline derivatives based on available research findings.

| Core Structure | Substituent(s) | Position(s) | Observed Biological Activity | Reference |